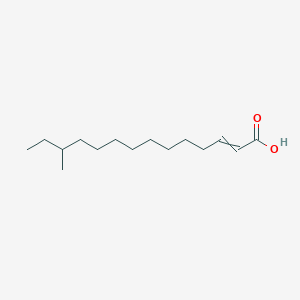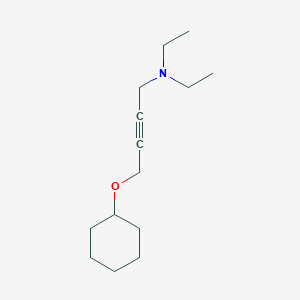
N,N'-Methylenebis(2-methylidenebutanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Methylenebis(2-methylidenebutanamide) is an organic compound known for its role as a crosslinking agent in polymer chemistry. This compound is characterized by its ability to form stable, intricate polymer networks, making it a valuable component in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Methylenebis(2-methylidenebutanamide) typically involves the reaction between acrylamide and formaldehyde in the presence of catalysts. Common catalysts used include copper (I) chloride and sulfuric acid . The reaction proceeds via N-hydroxymethylacrylamide, which decomposes in acidic conditions to form the final product . The synthesis can also be carried out using paraformaldehyde in 1,2-dichloroethane, resulting in the crystallization of the compound upon heating .
Industrial Production Methods
Industrial production of N,N’-Methylenebis(2-methylidenebutanamide) often employs similar synthetic routes but on a larger scale. The use of homogeneous and heterogeneous catalysts, such as Cu(II), Fe(II), Ni(II), and Pd(II), has been reported to achieve high yields of the compound . The process involves careful control of reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Methylenebis(2-methylidenebutanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reactions with nucleophiles are often carried out under basic conditions to facilitate the addition across the vinyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products depending on the nucleophile involved .
Wissenschaftliche Forschungsanwendungen
N,N’-Methylenebis(2-methylidenebutanamide) has a wide range of applications in scientific research, including:
Medicine: It plays a role in the development of drug delivery systems and biomedical devices.
Wirkmechanismus
The mechanism of action of N,N’-Methylenebis(2-methylidenebutanamide) involves its ability to form crosslinks between polymer chains. This crosslinking capability is due to the presence of two acrylamide groups linked by a methylene bridge, which allows the compound to create stable, three-dimensional polymer networks . These networks are crucial for the compound’s applications in gel-based technologies and other fields.
Vergleich Mit ähnlichen Verbindungen
N,N’-Methylenebis(2-methylidenebutanamide) can be compared with other similar compounds, such as:
N,N’-Methylenebisacrylamide: Both compounds serve as crosslinking agents in polymer chemistry, but N,N’-Methylenebis(2-methylidenebutanamide) has unique structural features that may offer different properties and applications.
N,N’-Ethylenebisacrylamide: Another crosslinking agent with a similar function but different molecular structure.
N,N’-Methylenebis(methacrylamide): Similar in function but with methacrylamide groups instead of acrylamide groups.
The uniqueness of N,N’-Methylenebis(2-methylidenebutanamide) lies in its specific molecular arrangement, which provides distinct crosslinking capabilities and stability in various applications .
Eigenschaften
CAS-Nummer |
85947-62-2 |
|---|---|
Molekularformel |
C11H18N2O2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-methylidene-N-[(2-methylidenebutanoylamino)methyl]butanamide |
InChI |
InChI=1S/C11H18N2O2/c1-5-8(3)10(14)12-7-13-11(15)9(4)6-2/h3-7H2,1-2H3,(H,12,14)(H,13,15) |
InChI-Schlüssel |
WAIHIGGRKUDIBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)C(=O)NCNC(=O)C(=C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


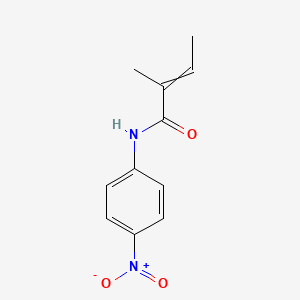
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
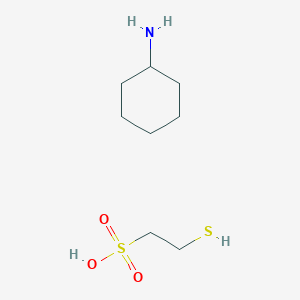


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
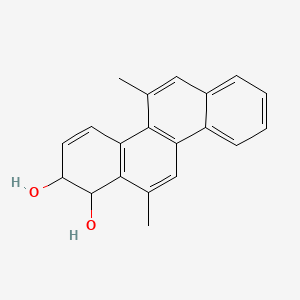
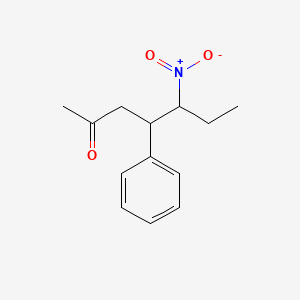
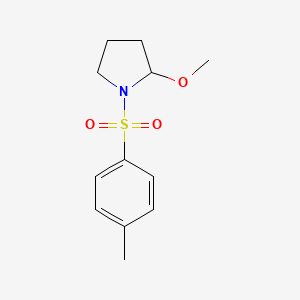
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
